molecular formula C10H12ClN B6174535 2-(4-ethynylphenyl)ethan-1-amine hydrochloride CAS No. 2490431-87-1

2-(4-ethynylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6174535
CAS No.: 2490431-87-1
M. Wt: 181.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethynylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN. It is a hydrochloride salt of 2-(4-ethynylphenyl)ethan-1-amine, which is characterized by the presence of an ethynyl group attached to a phenyl ring, and an amine group attached to an ethyl chain. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2-(4-ethynylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-(4-ethynylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted phenyl derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Scientific Research Applications

2-(4-ethynylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is employed in biochemical studies to investigate the interactions of amine-containing compounds with biological targets.

    Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(4-ethynylphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2490431-87-1

Molecular Formula

C10H12ClN

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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